molecular formula C12H12N2O2 B588233 Cyclopropyl Pemoline-d5 CAS No. 1246817-86-6

Cyclopropyl Pemoline-d5

Cat. No.: B588233
CAS No.: 1246817-86-6
M. Wt: 221.271
InChI Key: DNRKTAYPGADPGW-RALIUCGRSA-N
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Description

Cyclopropyl Pemoline-d5 is a deuterium-labeled derivative of Cyclopropyl Pemoline, a compound known for its central stimulant properties. The molecular formula of this compound is C12H12N2O2, and it has a molecular weight of 216.24 g/mol . This compound is primarily used in scientific research due to its unique properties and applications.

Preparation Methods

The synthesis of Cyclopropyl Pemoline-d5 involves several steps, starting from the appropriate deuterated precursors. The general synthetic route includes the following steps:

Industrial production methods for this compound are similar but are scaled up to meet the demand for research purposes. These methods ensure high purity and yield of the final product.

Chemical Reactions Analysis

Cyclopropyl Pemoline-d5 undergoes various chemical reactions, including:

Scientific Research Applications

Cyclopropyl Pemoline-d5 is widely used in scientific research due to its unique properties. Some of its applications include:

Mechanism of Action

Cyclopropyl Pemoline-d5 exerts its effects by acting as a central nervous system stimulant. It likely affects neurotransmitter levels in the brain, particularly dopamine. The compound functions as a dopamine reuptake inhibitor and releasing agent, leading to increased dopamine levels in the synaptic cleft. This action enhances neurotransmission and results in stimulant effects .

Comparison with Similar Compounds

Cyclopropyl Pemoline-d5 is similar to other central stimulants such as:

This compound stands out due to its deuterium labeling, which provides unique advantages in research, particularly in studies involving metabolic pathways and reaction mechanisms.

Properties

IUPAC Name

2-cyclopropylimino-5-(2,3,4,5,6-pentadeuteriophenyl)-1,3-oxazolidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O2/c15-11-10(8-4-2-1-3-5-8)16-12(14-11)13-9-6-7-9/h1-5,9-10H,6-7H2,(H,13,14,15)/i1D,2D,3D,4D,5D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNRKTAYPGADPGW-RALIUCGRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1N=C2NC(=O)C(O2)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1[2H])[2H])C2C(=O)NC(=NC3CC3)O2)[2H])[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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